7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.: 1211527-95-5
VCID: VC4168581
InChI: InChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2
SMILES: C1CC2=C(C=C(C=N2)F)NC1
Molecular Formula: C8H9FN2
Molecular Weight: 152.172

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

CAS No.: 1211527-95-5

Cat. No.: VC4168581

Molecular Formula: C8H9FN2

Molecular Weight: 152.172

* For research use only. Not for human or veterinary use.

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine - 1211527-95-5

Specification

CAS No. 1211527-95-5
Molecular Formula C8H9FN2
Molecular Weight 152.172
IUPAC Name 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine
Standard InChI InChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2
Standard InChI Key LQCUIARCTARGQL-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=N2)F)NC1

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine consists of two fused pyridine rings, with one ring fully aromatic and the other partially hydrogenated (tetrahydro). The fluorine atom at position 7 and the nitrogen atoms at positions 1 and 5 contribute to its electronic and steric properties. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₈H₉FN₂
Molecular Weight152.17 g/mol
Density1.172 ± 0.06 g/cm³ (Predicted)
Boiling Point231.0 ± 40.0 °C (Predicted)
pKa4.82 ± 0.20 (Predicted)
Canonical SMILESC1CNCC2=C1C=C(C=N2)F

The compound’s planar aromatic ring facilitates π-π stacking interactions, while the tetrahydro ring enhances solubility in polar solvents. The fluorine atom, a strong electron-withdrawing group, modulates electron density, influencing reactivity in cross-coupling reactions and binding affinity in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a Heck reaction between 2-bromo-6-fluoropyridin-3-amine and methyl acrylate, yielding the naphthyridine scaffold in moderate to high yields. Alternative routes include cyclization reactions using Skraup or Doebner-Miller conditions, where 3-aminopyridine derivatives react with glycerol or aldehydes under acidic conditions . For example, the Skraup reaction with m-nitrobenzenesulfonic acid (m-NO₂PhSO₃Na) as an oxidant achieves 45–50% yields for analogous naphthyridines .

Industrial Methods

Industrial production leverages continuous flow reactors to optimize bromination and fluorination steps. Automated systems ensure consistent regioselectivity, particularly for introducing fluorine at position 7 using Selectfluor or N-fluorobenzenesulfonimide (NFSI). A notable advancement is the one-pot cyclization-amination strategy, which reduces purification steps and improves scalability .

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives of 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine exhibit potent activity against pathogenic microbes:

OrganismMIC (µM)Cytotoxicity (Selectivity Index)Source
Naegleria fowleri61.45–76.61>300 (Human cells)
Staphylococcus aureus6–7N/A
Escherichia coli6–7N/A

The fluorine atom enhances membrane penetration, while the naphthyridine core intercalates into microbial DNA, inhibiting gyrase activity .

Neuropharmacological Applications

The compound’s derivatives act as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGlu₂), showing promise in treating neurological disorders. Substitution at the 2-fluoro-4-methylphenyl position optimizes binding affinity (IC₅₀: 106–129 nM) .

Comparative Analysis with Analogous Compounds

Halogen-Substituted Variants

CompoundKey FeatureBiological Activity
1,2,3,4-Tetrahydro-1,5-naphthyridineNo fluorine substituentReduced antimicrobial potency
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridineBromine at position 7Higher reactivity in Suzuki couplings
3-Fluoro-5,6,7,8-tetrahydro-1,7-naphthyridineFluorine at position 3Distinct enzyme inhibition profile

The fluorine atom in 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine confers metabolic stability and improved pharmacokinetics compared to brominated analogs .

Applications in Drug Development

Antiprotozoal Agents

Derivatives induce programmed cell death in Naegleria fowleri with minimal human cell toxicity, making them candidates for primary amoebic meningoencephalitis (PAM) therapy.

RORγt Inverse Agonists

The tetrahydronaphthyridine scaffold is integral to TAK-828F, a clinical-stage compound for autoimmune diseases. Asymmetric synthesis routes achieve >99.9% enantiomeric excess (ee), critical for therapeutic efficacy .

PET Imaging Probes

Carbon-11-labeled analogs serve as radiotracers for imaging mGlu₂ receptors in vivo, aiding drug discovery for schizophrenia and anxiety .

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